3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Overview
Description
3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a chemical compound with the molecular formula C5H8N2O2 . It is commonly used in biochemical research as a photo-crosslinking agent . This compound belongs to the class of diazirine-containing compounds, which can be activated by UV light to form highly reactive carbene intermediates .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-membered diazirine ring attached to a propionic acid moiety . The diazirine ring contains a nitrogen-nitrogen double bond and a methyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis
The thermolysis of diazirines, including this compound, involves ring opening to a ‘complex’ followed either by nitrogen loss or by isomerization to a diazo compound .Physical and Chemical Properties Analysis
This compound has a molecular weight of 128.13 g/mol . It is a liquid at room temperature and has a melting point of 8-10°C . The compound has a topological polar surface area of 62 Ų and a complexity of 158 .Scientific Research Applications
Thermolysis and Chemical Properties
The thermolysis of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid has been studied, revealing insights into its chemical behavior. This research shows that the reactions of this compound are unimolecular and fit linear Arrhenius plots. The major products from these reactions are alkenes derived from the corresponding carbenes, confirming that diazirine thermolysis involves ring opening to a ‘complex’ followed by either nitrogen loss or isomerization to a diazo compound (Stevens, Liu, Soundararajan, & Paike, 1990).
Applications in Photocrosslinking Experiments
Diazirine compounds, including those similar to this compound, are used in photocrosslinking experiments within molecular biology. A specific compound, 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, was synthesized for such purposes. The compound's synthesis begins with the bromination of trifluoroacetophenone, illustrating the potential of diazirine derivatives in biological studies (Kogon, Bochkariov, Baskunov, & Cheprakov, 1992).
Bioorganic Applications
In the field of bioorganic chemistry, diazirine derivatives, including those related to this compound, are synthesized as carbene precursors with chromogenic groups. These compounds have applications in photoaffinity labeling methodologies, where they can be used for simple spectrophotometric detection of labeled products without the need for radioactive techniques. This indicates a significant role in studying biological macromolecules (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).
Use in Neurobiology Research
N-(2-mercaptoethyl)-3-(3-methyl-3H-diazirine-3-yl) propanamide, a compound related to this compound, has been synthesized for use in neurobiology. This compound, with sulfhydryl and amine photoreactive ends, allows the tethering of recombinant proteins to chitosan films, mimicking the physiological process of axon pathfinding in the nervous system. This represents a significant application in neurobiological research and the study of neuronal guidance during development and regeneration (McCormick, Wijekoon, & Leipzig, 2013).
Mechanism of Action
Target of Action
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid is a chemical compound that is commonly used in biochemical research as a photo-crosslinking agent . It is used in crosslinking sugars and photoactivatable crosslinking .
Mode of Action
The compound works by forming highly reactive carbene intermediates when activated by UV light . These intermediates can then form covalent bonds with nearby molecules, allowing the compound to bind to its targets .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific targets it binds to. It has been shown to bind to the active site of human sirt1 and inhibit its activity, which leads to cell death by deacylating histone h3 .
Result of Action
The primary result of the action of this compound is the formation of covalent bonds with its targets, which can lead to changes in their function. For example, when it binds to the active site of human SIRT1, it inhibits its activity, leading to cell death .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid plays a crucial role in biochemical reactions due to its ability to form covalent bonds with biomolecules upon UV activation. It interacts with various enzymes, proteins, and other biomolecules, including cyclic AMP-dependent protein kinase, protein kinase C, and cAMP response element-binding protein . These interactions are essential for studying the dynamics of protein complexes and mapping binding sites of ligands on proteins .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to interact with GABA A, NMDA, and serotonin receptors, impacting neuronal signaling pathways . Additionally, it can affect the activity of intracellular proteins, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. Upon UV activation, it generates reactive carbene intermediates that can covalently modify amino acid residues in proteins, such as lysine, arginine, and histidine . This modification can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein-protein interactions . The compound’s ability to bind to multiple receptors and proteins highlights its broad impact on biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the thermal decomposition of diazirines, including this compound, involves ring opening and nitrogen loss . These processes can affect the compound’s reactivity and efficacy in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate protein interactions and cellular functions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for optimizing its use in research and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s ability to generate reactive intermediates upon UV activation allows it to participate in metabolic flux and alter metabolite levels . These interactions are essential for studying metabolic processes and identifying potential targets for therapeutic interventions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function in biochemical experiments. Understanding its transport mechanisms is essential for optimizing its use in research and ensuring accurate results.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for studying the compound’s effects on cellular processes and identifying potential therapeutic targets.
Properties
IUPAC Name |
3-(3-methyldiazirin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-5(6-7-5)3-2-4(8)9/h2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOGRJSLWCABBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283434 | |
Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25055-86-1 | |
Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25055-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary products of 3-(3-methyldiazirin-3-yl)propanoic acid thermolysis?
A1: The thermolysis of 3-(3-methyldiazirin-3-yl)propanoic acid primarily yields alkenes derived from the corresponding carbene, MeCH2CH2CO2H. This indicates that the reaction proceeds through a carbene intermediate. Interestingly, a small percentage (around 5%) of γ-valerolactone is also formed, suggesting a competing reaction pathway involving the carboxylic acid functionality. []
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